molecular formula C16H14N2O B5396436 N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide

Cat. No.: B5396436
M. Wt: 250.29 g/mol
InChI Key: TWVKIQVHKQUKPD-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanophenyl group and a methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide typically involves the reaction of 2-cyanophenylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or organometallic compounds are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-phenylacetamide
  • N-(2-cyanophenyl)-2-(4-methylphenyl)acetamide
  • N-(2-cyanophenyl)-2-(3-chlorophenyl)acetamide

Uniqueness

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide is unique due to the presence of both a cyanophenyl and a methylphenyl group, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-5-4-6-13(9-12)10-16(19)18-15-8-3-2-7-14(15)11-17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVKIQVHKQUKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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